molecular formula C14H28N4O3S B7449865 4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide

4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide

Cat. No.: B7449865
M. Wt: 332.46 g/mol
InChI Key: MGZBULQGXMCLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide, also known as MP-10, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, leading to its anxiolytic and antidepressant effects. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide in lab experiments is its high potency and selectivity for its target receptors. This allows for precise and specific studies of its pharmacological effects. One limitation of using this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in anxiety and depression disorders. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide involves the reaction of 4-methylsulfonylphenylpiperazine with 1-(2-aminopropyl)piperidine in the presence of a coupling agent. The final product is obtained after purification and characterization by various spectroscopic techniques.

Scientific Research Applications

4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a potential candidate for the treatment of anxiety and depression disorders. This compound has also been studied for its anticancer properties, with promising results in inhibiting the growth of cancer cells.

Properties

IUPAC Name

4-methylsulfonyl-N-(1-piperidin-1-ylpropan-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O3S/c1-13(12-16-6-4-3-5-7-16)15-14(19)17-8-10-18(11-9-17)22(2,20)21/h13H,3-12H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZBULQGXMCLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)NC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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